molecular formula C14H11NO4 B5887331 2-{[3-(2-furyl)acryloyl]amino}benzoic acid

2-{[3-(2-furyl)acryloyl]amino}benzoic acid

カタログ番号: B5887331
分子量: 257.24 g/mol
InChIキー: ZQZWZICEYIOQMW-BQYQJAHWSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-{[3-(2-Furyl)acryloyl]amino}benzoic acid is a hybrid molecule combining a benzoic acid scaffold with a 3-(2-furyl)acryloyl moiety. This compound is synthesized via acylation of an amino-substituted benzoic acid derivative with 3-(2-furyl)acryloyl chloride, as demonstrated in studies involving tetrahydroisoquinoline derivatives . Key spectroscopic data (e.g., IR absorption at 1651 cm⁻¹ for the acryloyl carbonyl and MS peaks at m/z 497 [M−H]⁻ and 521 [M+Na]⁺) confirm its structural integrity . The compound has been identified as a selective peroxisome proliferator-activated receptor gamma (PPARγ) partial agonist, showing promise in metabolic disorder therapeutics due to its unique electronic and steric properties imparted by the furyl-acryloyl group .

特性

IUPAC Name

2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c16-13(8-7-10-4-3-9-19-10)15-12-6-2-1-5-11(12)14(17)18/h1-9H,(H,15,16)(H,17,18)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZWZICEYIOQMW-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[3-(2-furyl)acryloyl]amino}benzoic acid typically involves the reaction of 3-(2-furyl)acrylic acid with an appropriate amine derivative of benzoic acid. The reaction conditions often include the use of a solvent such as dichloromethane or ethanol, and a catalyst like triethylamine to facilitate the reaction. The reaction is usually carried out

類似化合物との比較

Comparison with Structurally Similar Compounds

Positional Isomers of Furyl-Substituted Benzoic Acids

The position of the furyl substituent on the benzoic acid scaffold significantly impacts physical and chemical properties:

Compound Substituent Position Melting Point (°C) Molecular Formula Key Features
2-(2-Furyl)benzoic acid 2-position 87 C₁₁H₈O₃ Lower melting point, enhanced solubility
3-(2-Furyl)benzoic acid 3-position 157–158 C₁₁H₈O₃ Intermediate polarity, used in synthesis
4-(2-Furyl)benzoic acid 4-position 231–232 C₁₁H₈O₃ High crystallinity, thermal stability

Key Observations :

  • 2-(2-Furyl)benzoic acid exhibits the lowest melting point (87°C), likely due to reduced intermolecular hydrogen bonding compared to its isomers .
  • 4-(2-Furyl)benzoic acid has the highest melting point (231–232°C), attributed to symmetrical packing in the crystal lattice .
Analogues with Modified Acryloyl/Amino Substituents

Substitutions on the acryloyl or benzoic acid groups alter pharmacological and physicochemical profiles:

Compound Structural Variation Biological Activity Key Data
2-{[2-Cyano-3-(3-phenoxyphenyl)acryloyl]amino}benzoic acid Cyano + phenoxyphenyl groups Unspecified (likely kinase inhibition) Molecular weight: 384.39 g/mol
7-[2-(Cyclopent-3-enyl)oxazol-4-ylmethoxy]-2-[(E)-3-(2-furyl)acryloyl]-6-(tetrazol-5-yl)-tetrahydroisoquinoline Tetrazolyl + oxazolyl substituents PPARγ partial agonist (EC₅₀ = 0.12 µM) Yield: 59%; IR: 1651 cm⁻¹
Flufenamic acid (2-{[3-(Trifluoromethyl)phenyl]amino}benzoic acid) Trifluoromethyl group COX inhibitor (anti-inflammatory) pKa: 3.9; LogP: 5.2

Key Observations :

  • The tetrazolyl substituent in PPARγ agonists enhances binding affinity via hydrogen bonding with receptor residues, whereas the cyano-phenoxyphenyl analogue may prioritize hydrophobic interactions .
  • Flufenamic acid demonstrates higher lipophilicity (LogP = 5.2) compared to 2-{[3-(2-furyl)acryloyl]amino}benzoic acid, influencing membrane permeability and target selectivity .
Heterocyclic Derivatives with Thiourea/Azole Linkages

Cyclization of thiourea intermediates generates diverse heterocycles with varied bioactivity:

Compound Heterocycle Formed Synthesis Condition Application
2-Mercapto-4-oxopyrimidine (from thiourea 3a-c) Pyrimidine Dry acetone Anticancer lead optimization
Quinoxaline 5a-c Quinoxaline Ethoxide Antibacterial agents
Pyrimidothiazepine 17a Thiazepine-fused pyrimidine Hydrazine hydrate Multitarget kinase inhibition

Key Observations :

  • Pyrimidine derivatives (e.g., 4a-c) show moderate antibacterial activity, while thiazepine-fused systems (e.g., 17a) exhibit broader kinase inhibition due to conformational flexibility .
  • The furyl-acryloyl group in this compound provides a rigid backbone that limits off-target interactions compared to more flexible thiourea-derived heterocycles .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。